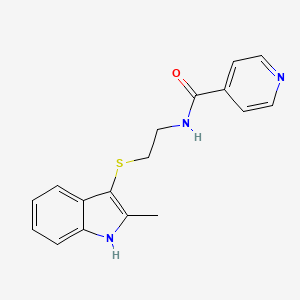![molecular formula C20H17ClFN3O2 B2933297 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1251697-08-1](/img/structure/B2933297.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic molecule known for its potential applications in medicinal chemistry. It is characterized by a complex structure featuring a naphthyridine core with chloro, oxo, and fluoro-phenyl functional groups, suggesting significant potential for pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide can involve multiple steps. Typically, the process begins with the formation of the naphthyridine core, which is then functionalized with chlorination and oxidation reactions. The final step often includes coupling the naphthyridine derivative with 2-fluoroaniline to form the target acetamide compound. Reaction conditions generally involve organic solvents, catalysts, and controlled temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound might utilize advanced techniques such as continuous flow chemistry, allowing for high efficiency and scalability. This approach also minimizes by-products and enhances overall safety through automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidative modifications at various positions, potentially leading to new functional derivatives.
Reduction: Reduction reactions might be utilized to modify the carbonyl group within the naphthyridine core.
Substitution: Various substitution reactions, especially nucleophilic and electrophilic substitutions, can be employed to further functionalize the molecule.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic acids or bases are commonly used. Reaction conditions are carefully controlled to prevent unwanted side reactions, typically involving specific solvents and temperature regulation.
Major Products
The major products from these reactions include various functionalized derivatives of the parent compound, each potentially offering unique pharmacological properties.
Applications De Recherche Scientifique
Chemistry
This compound is a subject of interest in synthetic organic chemistry due to its complex structure and potential for diverse functionalization.
Biology
In biological studies, derivatives of this compound are often explored for their biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Medicine
The compound's structure suggests potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial context, it could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific biological targets, such as enzymes or receptors. The chloro and fluoro groups enhance binding affinity through halogen bonding, while the naphthyridine core provides a rigid framework for interaction with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
2-(8-bromo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-chlorophenyl)acetamide
2-(8-iodo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methylphenyl)acetamide
Highlighting Its Uniqueness
The specific combination of chloro and fluoro groups in this compound offers unique physicochemical properties, potentially enhancing its solubility, stability, and bioavailability compared to its analogues. This distinct chemical profile could result in unique biological activities, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-12-5-6-16-13(9-12)20(27)14-10-25(8-7-17(14)23-16)11-19(26)24-18-4-2-1-3-15(18)22/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQTKXJAYYJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2933214.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2933218.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)
![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)
![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)
![2-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2933232.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2933233.png)
![4-methoxy-N-{4-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2933234.png)


